molecular formula C18H16FN3O2S B11379765 2-(3,4-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide

2-(3,4-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No.: B11379765
M. Wt: 357.4 g/mol
InChI Key: HFCKVYOLXGLZCP-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a 3,4-dimethylphenoxy group, a 4-fluorophenyl group, and a 1,2,4-thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multiple steps:

    Formation of 3,4-dimethylphenoxyacetic acid: This can be achieved by reacting 3,4-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 1,2,4-thiadiazole derivative: The 1,2,4-thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative, such as ethyl chloroformate, under acidic conditions.

    Coupling reaction: The final step involves coupling the 3,4-dimethylphenoxyacetic acid with the 1,2,4-thiadiazole derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

    Reduction: Reduction of the carbonyl group can yield the corresponding amine.

    Substitution: Substitution of the fluorine atom can result in various derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the synthesis of novel materials with unique properties, such as polymers or coatings.

    Biological Research: It may serve as a tool compound for studying biological pathways and mechanisms, especially those involving thiadiazole derivatives.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The thiadiazole ring, in particular, may play a crucial role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-dimethylphenoxy)-3-fluoroaniline
  • [4-(2,3-dimethylphenoxy)-3-fluorophenyl]methanamine
  • [4-(2,4-dimethylphenoxy)-3-fluorophenyl]methanamine

Uniqueness

2-(3,4-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide is unique due to the presence of both the 1,2,4-thiadiazole ring and the acetamide moiety. This combination of functional groups is not commonly found in similar compounds, which may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H16FN3O2S

Molecular Weight

357.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide

InChI

InChI=1S/C18H16FN3O2S/c1-11-3-8-15(9-12(11)2)24-10-16(23)20-18-21-17(22-25-18)13-4-6-14(19)7-5-13/h3-9H,10H2,1-2H3,(H,20,21,22,23)

InChI Key

HFCKVYOLXGLZCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F)C

Origin of Product

United States

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